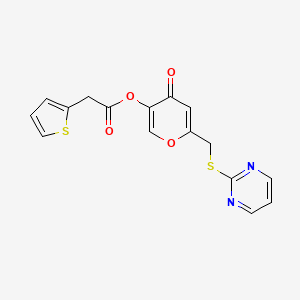

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(thiophen-2-yl)acetate

Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(thiophen-2-yl)acetate is a synthetic small molecule derived from the kojic acid scaffold. While its structural analog, ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate), is well-documented as a selective APJ receptor antagonist , this compound replaces the 4-nitrobenzoate moiety with a 2-(thiophen-2-yl)acetate group. The kojic acid core is critical for APJ antagonism, with modifications to the ester region influencing potency, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-thiophen-2-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S2/c19-13-7-11(10-24-16-17-4-2-5-18-16)21-9-14(13)22-15(20)8-12-3-1-6-23-12/h1-7,9H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOWBQYPLSBSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(thiophen-2-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyran ring, followed by the introduction of the pyrimidine and thiophene rings through various substitution reactions. Common reagents used in these reactions include thiophene-2-carboxylic acid, pyrimidine-2-thiol, and appropriate catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(thiophen-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound’s heterocyclic rings are of interest in the study of enzyme interactions and protein binding.

Medicine: Due to its potential biological activity, the compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: The compound’s unique properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(thiophen-2-yl)acetate exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The pyrimidine and thiophene rings could facilitate binding to specific molecular targets, while the pyran ring might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

The following analysis compares structural analogs of ML221, focusing on modifications to the ester and pyrimidin-2-ylthio groups, and their impact on APJ antagonism, selectivity, and ADMET properties.

Structural Modifications in the Ester Region

Modifications to the benzoate ester in ML221 were extensively explored to optimize activity and selectivity (Table 1):

Key Observations :

- 4-Nitrobenzoate (ML221) : The nitro group at the para position maximizes APJ binding affinity and selectivity. Electron-withdrawing groups enhance interactions with the receptor’s hydrophobic pocket .

- Halogenated substituents (e.g., 4-Bromo) : Retain partial activity but reduce potency, likely due to steric hindrance or weaker electronic effects .

Modifications to the Pyrimidin-2-ylthio Group

The pyrimidin-2-ylthio moiety is essential for APJ binding.

Selectivity and Off-Target Effects

ML221 showed minimal off-target activity against 29 GPCRs, except for κ-opioid (50% inhibition at 10 μM) and benzodiazepine receptors (70% inhibition at 10 μM) . In contrast, analogs with bulkier ester groups (e.g., 4-CF3) exhibited increased AT1 receptor cross-reactivity, reducing therapeutic utility .

ADMET Properties

ML221’s ADMET profile highlights challenges common to this scaffold (Table 2):

| Property | ML221 | 4-Bromobenzoate Derivative |

|---|---|---|

| Aqueous Solubility | 14 μM (pH 7.4) | 8 μM (pH 7.4) |

| Metabolic Stability | Rapid degradation in liver microsomes (t1/2 < 10 min) | Similar instability |

| PAMPA Permeability | Moderate (Pe = 2.1 × 10⁻⁶ cm/s) | Lower (Pe = 1.5 × 10⁻⁶ cm/s) |

| Plasma Protein Binding | >95% | >90% |

The poor solubility and metabolic stability of ML221 and its analogs necessitate further optimization for in vivo applications .

Biological Activity

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(thiophen-2-yl)acetate, also referred to as ML221, is a compound of significant interest due to its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

The molecular formula of ML221 is , with a molecular weight of 385.35 g/mol. It has demonstrated stability under various storage conditions, typically requiring sealing in a dry environment at temperatures between 2°C and 8°C.

Apelin Receptor Antagonism

ML221 has been characterized as a selective antagonist of the apelin receptor. In functional assays, it exhibited an IC50 value of approximately 0.70 µM in cAMP assays and 1.75 µM in β-arrestin recruitment assays, indicating effective inhibition of receptor activity . Importantly, it displays over 37-fold selectivity against the angiotensin II type 1 receptor, suggesting a targeted mechanism that minimizes off-target effects .

Toxicity Profile

In toxicity assessments involving human hepatocytes, ML221 showed no significant cytotoxicity at concentrations up to 50 µM , which is promising for its potential therapeutic applications .

The primary mechanism through which ML221 exerts its biological effects involves the modulation of intracellular signaling pathways associated with the apelin receptor. By inhibiting this receptor, ML221 may influence various physiological processes including cardiovascular function and metabolism.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds similar to ML221. For instance, derivatives containing the pyrimidine and thiophene moieties have demonstrated significant antioxidant activity comparable to ascorbic acid . This suggests that ML221 may also possess protective effects against oxidative stress.

Case Studies

- Cardiovascular Studies : In animal models, apelin receptor antagonism has been linked to reduced cardiac hypertrophy and improved heart function under pathological conditions. The use of ML221 in these models could provide insights into its therapeutic potential for heart diseases .

- Cancer Research : Inhibition of the apelin/apelin receptor axis has been shown to decrease cholangiocarcinoma growth in vitro, indicating a potential role for ML221 in cancer therapy .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.